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Compound of Interest

Compound Name: 4,5-Dimethyl-2-ethyl-3-thiazoline

Cat. No.: B1310793 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiazolines are a significant class of five-membered heterocyclic compounds

containing both sulfur and nitrogen atoms.[1] Their derivatives exhibit a wide range of biological

activities, including antiproliferative, anti-inflammatory, antimicrobial, and antioxidant properties,

making them important scaffolds in drug discovery and development.[2] Nuclear Magnetic

Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural

elucidation and characterization of these molecules. This document provides a detailed

overview of the application of various NMR techniques for characterizing thiazoline derivatives,

complete with experimental protocols and data presentation.

Structural Elucidation using 1D and 2D NMR
Spectroscopy
A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is

typically employed for the complete structural assignment of thiazoline derivatives.

¹H and ¹³C NMR Spectroscopy
¹H NMR: Proton NMR provides information about the number of different types of protons

and their connectivity. The chemical shifts of protons on the thiazoline ring are influenced by

the substitution pattern and the electronic environment.
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¹³C NMR: Carbon-13 NMR is used to determine the number of non-equivalent carbons and

their chemical environments. The chemical shifts of the carbons in the thiazoline ring are

characteristic and aid in confirming the core structure.[2][3]

2D NMR Techniques for Connectivity and
Stereochemistry
For more complex thiazoline derivatives, 2D NMR experiments are essential to establish

unambiguous structural assignments.[4]

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies

protons that are coupled to each other, typically over two or three bonds. It is fundamental in

identifying spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton

signals with the signals of directly attached carbon atoms.[5] It provides a clear map of all C-

H single bonds.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations

between protons and carbons over two to four bonds.[6] It is crucial for piecing together

different molecular fragments and confirming the overall carbon skeleton, including the

positions of quaternary carbons and substituents.[4][7]

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for

determining the stereochemistry of a molecule.[8][9] It identifies protons that are close to

each other in space, regardless of their through-bond connectivity.[10][11] This is particularly

useful for establishing the relative stereochemistry at chiral centers or the geometry of

substituents around the thiazoline ring.

Quantitative Data Presentation
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for representative

thiazoline derivatives.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative Thiazoline Derivatives in CDCl₃
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Compound/
Structure

H-2 (ppm) H-4 (ppm) H-5 (ppm)
Substituent
Protons
(ppm)

Reference

2-Methyl-2-

thiazoline
- 3.25 (t) 4.10 (t) 2.15 (s, CH₃) [12]

Aryl-

substituted

Thiazoline

(Generic)

5.20 (s) - -

2.7-3.1 (m,

CH₂), 7.3-7.5

(m, Ar-H)

[13]

Thiazoline-2-

thione

derivative

- - -

1.92, 2.10,

2.22 (s, CH₃

groups),

7.35-7.59 (m,

Phenyl)

[2]

Note: Chemical shifts are dependent on the solvent and the specific substituents on the

thiazoline ring. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative Thiazoline Derivatives

Compound/
Structure

C-2 (ppm) C-4 (ppm) C-5 (ppm)
Substituent
Carbons
(ppm)

Reference

2-Methyl-2-

thiazoline
169.0 35.0 65.0 22.0 (CH₃) [12]

Aryl-

substituted

Thiazoline

(Generic)

155.5 148.6 122.0

24.9, 28.1

(CH₂), 123.1-

137.7

(Aromatic)

[13]

Thiazoline-2-

thione

derivative

190.0-193.2

(C=S)

177.5-188.2

(C=O)
-

Other

aliphatic and

aromatic

signals

[2]
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Experimental Protocols
This section provides a general protocol for the NMR analysis of a synthesized thiazoline

derivative.

Sample Preparation
Dissolve the Sample: Weigh approximately 5-10 mg of the purified thiazoline compound and

dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD). The choice

of solvent depends on the solubility of the compound.

Internal Standard: For quantitative NMR (qNMR), add a known amount of an internal

standard.[14][15] For routine characterization, the residual solvent peak can be used for

referencing. Tetramethylsilane (TMS) is often used as a ¹H and ¹³C chemical shift reference

(0 ppm).

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Homogenize: Gently shake or vortex the tube to ensure a homogeneous solution.

NMR Data Acquisition
The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

3.2.1. 1D ¹H NMR

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Spectral Width (SW): 12-16 ppm.

Number of Scans (NS): 8-16 scans, depending on the sample concentration.

Relaxation Delay (D1): 1-2 seconds. For qNMR, a longer delay (5 x T₁) is required for full

relaxation.[15]

3.2.2. 1D ¹³C NMR

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').
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Spectral Width (SW): 200-240 ppm.

Number of Scans (NS): 128-1024 scans, as ¹³C has low natural abundance.

Relaxation Delay (D1): 2 seconds.

3.2.3. 2D COSY

Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

Spectral Width (SW): 12-16 ppm in both dimensions.

Number of Scans (NS): 2-4 scans per increment.

3.2.4. 2D HSQC

Pulse Program: Edited HSQC with gradient selection (e.g., 'hsqcedetgpsisp2.3'). This allows

for the differentiation of CH/CH₃ (positive) and CH₂ (negative) signals.[5]

Spectral Width (SW): ~12 ppm in F2 (¹H), ~160-200 ppm in F1 (¹³C).

Number of Scans (NS): 2-8 scans per increment.

3.2.5. 2D HMBC

Pulse Program: HMBC with gradient selection (e.g., 'hmbcgplpndqf').

Spectral Width (SW): ~12 ppm in F2 (¹H), ~200-220 ppm in F1 (¹³C).

Number of Scans (NS): 4-16 scans per increment.

Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz to observe 2- and 3-bond

correlations.[4]

3.2.6. 2D NOESY

Pulse Program: NOESY with gradient selection (e.g., 'noesygpph').

Spectral Width (SW): 12-16 ppm in both dimensions.
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Mixing Time: 500-800 ms (this may need optimization).

Number of Scans (NS): 8-16 scans per increment.

Data Processing and Analysis
Fourier Transform: Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase Correction: Manually or automatically phase correct the spectra.

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

Referencing: Reference the spectra to the residual solvent peak or the internal standard

(TMS).

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of

protons.

Peak Picking: Identify and label the chemical shifts of all signals in 1D and 2D spectra.

Interpretation: Analyze the 1D and 2D spectra systematically to assign all proton and carbon

signals and determine the final structure.

Visualization of Workflows and Logic
The following diagrams illustrate the workflow for thiazoline characterization and the logical

relationship between different NMR experiments.
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Caption: Experimental workflow for thiazoline characterization by NMR.
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Caption: Logical relationships of NMR experiments in structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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